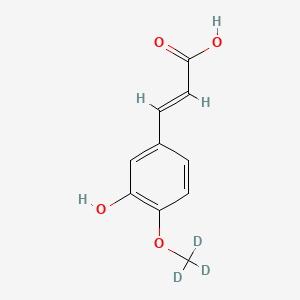

trans-Isoferulic acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURCVMIEKCOAJU-CGLOQUBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857786 | |

| Record name | (2E)-3-{3-Hydroxy-4-[(~2~H_3_)methyloxy]phenyl}prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028203-97-5 | |

| Record name | (2E)-3-{3-Hydroxy-4-[(~2~H_3_)methyloxy]phenyl}prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isoferulic Acid-d3 CAS number and molecular weight

This technical guide provides comprehensive information on Isoferulic Acid-d3, catering to researchers, scientists, and professionals in drug development. The document details its chemical properties, its role in scientific research, relevant experimental protocols, and its influence on key signaling pathways.

Core Compound Details

Isoferulic Acid-d3 is a deuterated form of isoferulic acid, a phenolic compound and an isomer of ferulic acid. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of isoferulic acid in various biological matrices.

| Property | Value | Citation |

| CAS Number | 1028203-97-5 | [1] |

| Molecular Formula | C₁₀H₇D₃O₄ | [1] |

| Molecular Weight | 197.2 g/mol | [1] |

| Alternate Names | 3-Hydroxy-4-methoxycinnamic Acid-d3 | [1] |

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of the non-deuterated form, isoferulic acid, which is expected to have similar biological effects as its deuterated counterpart.

Table 1: In Vitro Antioxidant Activity of Isoferulic Acid

| Assay | IC₅₀ (µg/mL) |

| Lipid Peroxidation | 7.30 |

| DPPH Radical Scavenging | 4.58 |

| ABTS Radical Scavenging | 1.08 |

| Reducing Power (Fe³⁺) | 8.84 |

| Reducing Power (Cu²⁺) | 7.69 |

| Hydroxyl Radical Scavenging | 1.57 |

| Superoxide Anion Radical Scavenging | 13.33 |

Table 2: Effective Concentrations of Isoferulic Acid in Cell-Based Assays

| Cell Line | Assay Type | Effective Concentration | Citation |

| Jurkat, K562, Raji | Inhibition of cell viability | 5, 15, 45 µM | |

| Pancreatic Cancer Cells | Reduction of cell viability, induction of apoptosis | 6.25, 12.5, 25 µM | |

| MPC5 (podocytes) | Reduction of high glucose and oxidative stress-mediated toxicity | 10, 25, 50 µM |

Experimental Protocols

Quantification of Isoferulic Acid in Plasma using LC-MS/MS with Isoferulic Acid-d3 as an Internal Standard

This protocol describes a method for the accurate quantification of isoferulic acid in a biological matrix, such as plasma, using a deuterated internal standard.

1. Materials and Reagents:

-

Isoferulic Acid (analyte)

-

Isoferulic Acid-d3 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

Plasma samples (e.g., human, rabbit)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of isoferulic acid in methanol.

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of Isoferulic Acid-d3 in methanol.

-

Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

IS Working Solution: Dilute the IS stock solution with the same solvent to a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the IS working solution (100 ng/mL) to the plasma sample.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Isoferulic Acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

Isoferulic Acid-d3: Monitor the transition from its deuterated precursor ion (m/z) to a corresponding product ion.

-

-

Optimize other MS parameters such as collision energy and cone voltage for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of isoferulic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanisms of Action

Isoferulic acid has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation. The following diagrams illustrate its inhibitory effects on the Akt/mTOR and NF-κB pathways.

Caption: Experimental workflow for quantifying isoferulic acid.

References

Isoferulic Acid-d3: A Technical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available safety and toxicity data for Isoferulic Acid-d3. Due to the limited direct toxicological data on the deuterated form, this document extrapolates potential safety profiles from the more extensively studied non-deuterated Isoferulic Acid. General principles of how deuteration may impact the pharmacokinetic and toxicological properties of a molecule are also discussed. All quantitative data is presented in tabular format for clarity, and detailed experimental methodologies for key studies are provided. Furthermore, metabolic pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to Isoferulic Acid and the Rationale for Deuteration

Isoferulic acid (3-hydroxy-4-methoxycinnamic acid) is a naturally occurring phenolic compound found in various plants. It is an isomer of ferulic acid and is known for its antioxidant and anti-inflammatory properties. In drug development, deuterium-labeled compounds like Isoferulic Acid-d3 are of increasing interest. The substitution of hydrogen with deuterium, a stable isotope, can alter the metabolic fate of a molecule. This "kinetic isotope effect" can lead to a slower rate of metabolism, potentially improving the pharmacokinetic profile, increasing half-life, and in some cases, reducing the formation of toxic metabolites.

Toxicological Profile of Isoferulic Acid (Non-deuterated)

The safety and toxicity profile of the non-deuterated Isoferulic Acid provides a crucial baseline for assessing the potential risks of its deuterated analog. Key toxicological endpoints are summarized below.

Acute Toxicity

The acute oral toxicity of Isoferulic Acid has been determined in rats.

Table 1: Acute Oral Toxicity of Isoferulic Acid

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 7,900 mg/kg | [1] |

Experimental Protocol: Acute Oral Toxicity (General Guideline - OECD 420/423)

The acute oral toxicity of a substance is typically determined using a fixed-dose procedure as outlined in OECD Test Guideline 420 or 423.

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized to the laboratory conditions for at least five days before the study.

-

Fasting: Animals are fasted (food, but not water, is withheld) for a specified period before administration of the test substance.

-

Administration: The test substance is administered as a single oral dose via gavage. The volume administered is based on the animal's body weight.

-

Dose Levels: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dose levels are adjusted based on the observed effects.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Irritation Potential

Isoferulic Acid is classified as a skin and eye irritant.

Table 2: Irritation Potential of Isoferulic Acid

| Test | Result | Classification | Reference |

| Skin Irritation | Irritant to skin and mucous membranes | Causes skin irritation | [1] |

| Eye Irritation | Irritating effect | Causes serious eye irritation | [1] |

Experimental Protocol: Skin and Eye Irritation (Draize Test - General Guideline)

The Draize test is a method to assess the irritation potential of a substance on skin and eyes.

-

Test Animals: Albino rabbits are typically used for these studies.

-

Skin Irritation:

-

A small area of the rabbit's back is clipped free of fur.

-

The test substance is applied to intact and sometimes abraded skin under a gauze patch.

-

The patch is left in place for a specified period (e.g., 4 hours).

-

After removal, the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).

-

The severity of the reactions is scored to determine the irritation potential.

-

-

Eye Irritation:

-

A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

The eyes are observed for redness, swelling, and discharge of the conjunctiva, as well as effects on the cornea and iris at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

The severity of the ocular lesions is scored to classify the substance's irritation potential.

-

Genotoxicity and Carcinogenicity

There is limited direct data on the genotoxicity of Isoferulic Acid. However, a study on related phenolic acids (caffeic, cinnamic, and ferulic acids) showed clastogenic effects in an in vitro micronucleus assay, but no genotoxicity in a comet assay.

Table 3: Genotoxicity and Carcinogenicity of Isoferulic Acid and Related Compounds

| Test | Compound(s) | Result | Reference |

| Micronucleus Assay (in vitro) | Caffeic, Cinnamic, Ferulic Acids | Clastogenic effects observed | [2] |

| Comet Assay (in vitro) | Caffeic, Cinnamic, Ferulic Acids | Not genotoxic | [2] |

| Carcinogenicity (IARC, NTP) | Isoferulic Acid | Not listed as a carcinogen | [1] |

Experimental Protocol: In Vitro Micronucleus Assay (General Guideline)

The in vitro micronucleus assay is used to detect the potential of a substance to induce chromosomal damage.

-

Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y) is cultured.

-

Treatment: The cells are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (e.g., S9 fraction from rat liver).

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or a fluorescent dye).

-

Scoring: Binucleated cells are scored for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm.

-

Analysis: The frequency of micronucleated cells is compared between treated and control cultures to determine the clastogenic or aneugenic potential of the substance.

Metabolism of Isoferulic Acid

Understanding the metabolic pathways of Isoferulic Acid is essential for predicting its biological activity and potential for toxicity.

Phase I and Phase II Metabolism

Isoferulic acid can be formed from the methylation of caffeic acid by the enzyme catechol-O-methyltransferase (COMT). The primary routes of metabolism for isoferulic acid itself are Phase II conjugation reactions, specifically glucuronidation and sulfation.

-

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A9 being identified as key enzymes in the glucuronidation of isoferulic acid.

-

Sulfation: Sulfotransferases (SULTs), particularly SULT1A1 and SULT1E1, are responsible for the sulfation of isoferulic acid.

Gut Microbiota Metabolism

The gut microbiota can also play a role in the metabolism of phenolic acids. While specific data for isoferulic acid is limited, studies on related compounds suggest that gut bacteria can deconjugate metabolites and further break down the parent compound.

Safety and Toxicity Profile of Isoferulic Acid-d3: A Predictive Assessment

Direct toxicological studies on Isoferulic Acid-d3 are not publicly available. Therefore, its safety and toxicity profile must be inferred from the data on the non-deuterated form and the known effects of deuteration on drug metabolism.

The Kinetic Isotope Effect

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow down metabolic reactions that involve the cleavage of this bond.

Predicted Impact on Toxicity

-

Acute Toxicity and Irritation: The acute toxicity (LD50) and local irritation potential of Isoferulic Acid-d3 are likely to be similar to the non-deuterated form, as these effects are often related to the intrinsic chemical properties of the molecule at high concentrations rather than its rate of metabolism.

-

Metabolism-Related Toxicity: If any toxicity of Isoferulic Acid is associated with the formation of a specific metabolite, deuteration could potentially reduce this toxicity by slowing the rate of metabolite formation. Conversely, if the parent compound is more toxic than its metabolites, a slower metabolism could potentially increase its toxicity. Given the known metabolic pathways of isoferulic acid, which are primarily detoxification routes (glucuronidation and sulfation), it is plausible that a slower metabolism would not lead to an increase in toxicity.

-

Genotoxicity: The potential for genotoxicity would need to be evaluated specifically for Isoferulic Acid-d3. However, based on the data for related compounds, any clastogenic potential would likely be retained.

Conclusion and Recommendations

The available data on Isoferulic Acid suggests a low order of acute toxicity, with skin and eye irritation being the primary hazards. There is no evidence to suggest it is a carcinogen. The main metabolic pathways involve Phase II conjugation.

For Isoferulic Acid-d3, a similar safety profile can be anticipated, particularly concerning acute toxicity and local irritation. The primary difference is expected to be in its pharmacokinetic profile due to the kinetic isotope effect, which may lead to a slower rate of metabolism. This could potentially alter its efficacy and safety profile, and therefore, direct toxicological evaluation of Isoferulic Acid-d3 is recommended for any drug development program. This should include, at a minimum, an assessment of its acute toxicity, irritation potential, and genotoxicity.

It is crucial for researchers, scientists, and drug development professionals to handle Isoferulic Acid-d3 with the same precautions as Isoferulic Acid, including the use of appropriate personal protective equipment to avoid skin and eye contact.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Isoferulic Acid in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of isoferulic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, Isoferulic Acid-d3, to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis. This method is ideal for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of isoferulic acid in a biological matrix.

Introduction

Isoferulic acid (3-hydroxy-4-methoxycinnamic acid) is a phenolic compound found in various plants and is an isomer of the well-studied ferulic acid. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Recent studies have highlighted its role in modulating key cellular signaling pathways, such as the NF-κB and Akt/mTOR pathways, which are implicated in cancer progression.[1][2] Accurate quantification of isoferulic acid in biological matrices is crucial for understanding its pharmacokinetics, metabolism, and efficacy in preclinical and clinical research.

This application note presents a validated LC-MS/MS method for the reliable quantification of isoferulic acid in human plasma, utilizing Isoferulic Acid-d3 as the internal standard to correct for matrix effects and procedural variability.

Experimental Protocols

Materials and Reagents

-

Isoferulic Acid (≥98% purity)

-

Isoferulic Acid-d3 (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and formic acid

-

Ultrapure water

-

Human plasma (K2-EDTA)

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve isoferulic acid and isoferulic acid-d3 in methanol to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions:

-

Prepare serial dilutions of the isoferulic acid stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the isoferulic acid-d3 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation Protocol

-

Pipette 50 µL of blank plasma, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL isoferulic acid-d3 internal standard working solution to each tube (except for the blank matrix).

-

Vortex briefly to mix.

-

Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transitions: See Table 1.

Table 1: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| Isoferulic Acid | 193.1 | 134.1 | 100 | -25 | -45 |

| Isoferulic Acid-d3 | 196.1 | 134.1 | 100 | -25 | -45 |

Data Presentation

The method was validated according to the FDA's Bioanalytical Method Validation guidance.[3] The following tables summarize the quantitative performance of the assay. (Note: The data presented in these tables is for illustrative purposes to demonstrate the expected performance of the method.)

Table 2: Calibration Curve for Isoferulic Acid in Human Plasma

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Regression Equation | y = 0.015x + 0.002 |

| Correlation Coefficient (r²) | > 0.998 |

| Weighting | 1/x² |

Table 3: Accuracy and Precision of the Method

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 8.5 | -2.1 | 9.8 | -1.5 |

| Low QC | 3 | 6.2 | 1.3 | 7.5 | 2.0 |

| Mid QC | 100 | 4.5 | -0.8 | 5.1 | -1.2 |

| High QC | 800 | 3.8 | 2.5 | 4.6 | 1.8 |

Table 4: Method Validation Summary

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Matrix Effect | No significant matrix effect was observed. |

| Recovery | Consistent and reproducible across the calibration range (mean recovery > 85%). |

| Stability | Isoferulic acid was stable in human plasma for at least 6 hours at room temperature, after 3 freeze-thaw cycles, and for 30 days at -80°C. |

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the quantification of isoferulic acid from plasma samples.

Caption: Experimental workflow for isoferulic acid quantification.

Signaling Pathways of Isoferulic Acid

Isoferulic acid has been shown to modulate several key signaling pathways involved in cancer progression. The diagrams below illustrate its inhibitory effects on the NF-κB and Akt/mTOR pathways.

NF-κB Signaling Pathway Inhibition by Isoferulic Acid

Caption: Inhibition of the NF-κB signaling pathway by isoferulic acid.

Akt/mTOR Signaling Pathway Inhibition by Isoferulic Acid

Caption: Inhibition of the Akt/mTOR signaling pathway by isoferulic acid.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and reliable approach for the quantification of isoferulic acid in human plasma. The use of a deuterated internal standard and a straightforward sample preparation protocol ensures high accuracy and precision, making this method well-suited for a variety of research applications, including pharmacokinetic and metabolic studies of this promising natural compound.

References

Troubleshooting & Optimization

Technical Support Center: Isoferulic Acid-d3 & Matrix Effect Troubleshooting

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for matrix effects encountered when using Isoferulic Acid-d3 as an internal standard in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is Isoferulic Acid-d3, and why is it used as an internal standard?

Isoferulic Acid-d3 is a stable isotope-labeled (SIL) version of Isoferulic Acid, where three hydrogen atoms have been replaced by deuterium.[1][2] It is an ideal internal standard (IS) for the quantitative analysis of Isoferulic Acid in complex biological matrices. Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's ion source.[3] This co-elution allows it to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects, leading to more accurate and precise quantification.[3]

Q2: What are matrix effects, and how do they impact my analytical results?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[4][5] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[4][5] Matrix effects are a primary cause of erroneous data in LC-MS/MS bioanalysis.[6]

Q3: How can I identify if matrix effects are affecting my Isoferulic Acid assay?

Common indicators of matrix effects include:

-

Poor reproducibility of QC samples: Inconsistent results for quality control samples prepared in the same matrix lot.

-

High variability in analyte/internal standard peak areas: Significant and inconsistent variations in peak areas between different samples, even with a constant internal standard concentration.[3]

-

Poor accuracy and precision: Deviation from the nominal concentration values in spiked samples.

-

Non-linear calibration curves: Loss of linearity, especially at lower concentrations.[6]

Q4: Can Isoferulic Acid and Isoferulic Acid-d3 have different retention times?

Yes, a slight difference in retention time between an analyte and its deuterated internal standard can occur, a phenomenon known as the "isotope effect".[7] While usually minimal, a significant chromatographic shift can lead to differential matrix effects, where the analyte and the internal standard are affected differently by co-eluting matrix components because they are not in the exact same analytical space at the same time.[7][8] It is crucial to evaluate their co-elution during method development.

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement is Observed

If you observe a consistent and significant decrease or increase in the signal intensity of both Isoferulic Acid and Isoferulic Acid-d3, it is likely due to co-eluting matrix components.

Solution Workflow:

Caption: Troubleshooting workflow for addressing significant ion suppression or enhancement.

Recommended Actions:

-

Quantify the Matrix Effect: Before making changes, it is crucial to quantify the extent of the matrix effect using the post-extraction spike method detailed in the experimental protocols section. A matrix effect of over 20% (either suppression or enhancement) generally warrants further optimization.[9]

-

Optimize Chromatographic Separation: The goal is to separate Isoferulic Acid and Isoferulic Acid-d3 from the interfering matrix components.[3]

-

Modify the HPLC Gradient: Adjust the mobile phase composition and gradient slope to improve resolution.

-

Change the Analytical Column: Experiment with a column that has a different stationary phase chemistry.

-

-

Improve Sample Preparation: More effective sample cleanup can remove many of the interfering matrix components.[10]

-

Solid-Phase Extraction (SPE): This is generally more selective and effective at removing interferences than protein precipitation.

-

Liquid-Liquid Extraction (LLE): This can also be effective at removing different types of interferences.

-

-

Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components.[11]

Issue 2: Inconsistent Internal Standard (Isoferulic Acid-d3) Response

If the peak area of Isoferulic Acid-d3 varies significantly between samples, it compromises its ability to correct for matrix effects accurately.

Solution Workflow:

Caption: Troubleshooting workflow for inconsistent internal standard response.

Recommended Actions:

-

Verify Internal Standard Spiking: Ensure that the internal standard solution is being added consistently and accurately to all samples, calibrators, and QCs.

-

Check for Degradation: Evaluate the stability of Isoferulic Acid-d3 in the stock solution and in processed samples.

-

Investigate Differential Matrix Effects: A slight shift in retention time between Isoferulic Acid and Isoferulic Acid-d3 could expose them to different matrix environments.[12] Optimize chromatography to ensure co-elution.

-

Evaluate Internal Standard Purity: Verify the purity and concentration of the Isoferulic Acid-d3 standard.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects by Post-Extraction Spike

This experiment quantifies the extent of ion suppression or enhancement.

Methodology:

-

Prepare three sets of samples:

-

Set A (Neat Solution): Spike Isoferulic Acid and Isoferulic Acid-d3 into the final reconstitution solvent at low and high QC concentrations.

-

Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with Isoferulic Acid and Isoferulic Acid-d3 at the same low and high QC concentrations as in Set 1.[7]

-

Set C (Pre-Spike): Spike Isoferulic Acid into the blank matrix before extraction (used to determine recovery).[9]

-

-

Analyze all samples using the developed LC-MS/MS method.

-

Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):

-

Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

-

IS-Normalized MF = (MF of Isoferulic Acid) / (MF of Isoferulic Acid-d3)

-

Data Interpretation:

| Parameter | Acceptance Criteria | Interpretation |

| Matrix Factor (MF) | 0.85 - 1.15 (85% - 115%) | Values outside this range suggest significant ion suppression (<0.85) or enhancement (>1.15) that may require mitigation.[3] |

| Coefficient of Variation (%CV) of MF | ≤ 15% | A high %CV across different lots of matrix indicates that the matrix effect is variable. |

| IS-Normalized MF | 0.85 - 1.15 | Values within this range indicate that the internal standard is effectively compensating for the matrix effect. |

| %CV of IS-Normalized MF | ≤ 15% | A low %CV demonstrates the robustness of the internal standard correction across different matrix lots.[3] |

Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This experiment identifies regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

-

Infuse a standard solution of Isoferulic Acid and Isoferulic Acid-d3 at a constant, low flow rate (e.g., 10-20 µL/min) into the mobile phase stream after the analytical column and before the mass spectrometer using a syringe pump and a T-connector.[4][13]

-

Obtain a stable baseline signal for the infused analytes.

-

Inject a blank, extracted matrix sample onto the LC column and run the chromatographic method.[4]

-

Monitor the signal of the infused analytes throughout the run.

Data Interpretation:

-

A dip in the baseline signal indicates a region of ion suppression.

-

A rise in the baseline signal indicates a region of ion enhancement.

The goal is to adjust the chromatographic conditions so that the Isoferulic Acid and Isoferulic Acid-d3 peaks elute in a region with no significant ion suppression or enhancement.

Caption: Experimental setup for post-column infusion analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. eijppr.com [eijppr.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. waters.com [waters.com]

- 9. benchchem.com [benchchem.com]

- 10. ovid.com [ovid.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. myadlm.org [myadlm.org]

- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

Addressing ion suppression in the analysis of Isoferulic Acid-d3

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the analysis of Isoferulic Acid-d3 by LC-MS.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Isoferulic Acid-d3, focusing on issues related to ion suppression.

Problem 1: Low Signal Intensity or Complete Signal Loss of Isoferulic Acid-d3

Possible Causes:

-

Significant Ion Suppression: Co-eluting matrix components are interfering with the ionization of Isoferulic Acid-d3 in the mass spectrometer's ion source. This is a common issue in complex biological matrices like plasma or urine.[1][2]

-

Suboptimal Ionization Source Conditions: The settings for the electrospray ionization (ESI) source, such as temperature, gas flows, and voltage, may not be optimal for Isoferulic Acid-d3.

-

Inefficient Sample Preparation: The sample cleanup method may not be adequately removing interfering substances like phospholipids and salts.[3]

Solutions:

-

Optimize Sample Preparation:

-

Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[4] Experiment with different SPE sorbents (e.g., reversed-phase, ion-exchange) to find the optimal one for your matrix and Isoferulic Acid-d3.

-

Protein Precipitation (PPT): A simpler and faster method, but may be less effective at removing all interfering components compared to SPE.[3] Common precipitating agents include acetonitrile, methanol, and trichloroacetic acid.

-

Liquid-Liquid Extraction (LLE): Can be used to selectively extract Isoferulic Acid-d3 from the matrix.

-

-

Modify Chromatographic Conditions:

-

Adjust Gradient Elution: Alter the mobile phase gradient to achieve better separation between Isoferulic Acid-d3 and the region of ion suppression.

-

Change Analytical Column: Use a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) to improve selectivity.

-

-

Optimize MS Parameters:

-

Tune Ion Source Parameters: Systematically optimize ESI source parameters (e.g., capillary voltage, gas temperatures, and flow rates) to maximize the signal for Isoferulic Acid-d3.

-

Consider a Different Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI and could be a viable alternative.[5]

-

Problem 2: Poor Reproducibility and Inaccurate Quantification

Possible Causes:

-

Variable Matrix Effects: The extent of ion suppression is not consistent across different samples, leading to high variability in the signal intensity of Isoferulic Acid-d3.

-

Inadequate Internal Standard Correction: The deuterated internal standard (Isoferulic Acid-d3) may not be perfectly co-eluting with the analyte or may be experiencing slightly different matrix effects.[6][7][8]

Solutions:

-

Ensure Co-elution of Analyte and Internal Standard: While deuterated internal standards are designed to co-elute with the native analyte, minor differences in retention time can occur.[7][8] Adjust chromatographic conditions to ensure the peak for Isoferulic Acid-d3 and the native isoferulic acid completely overlap.

-

Matrix-Matched Calibrants and Quality Controls: Prepare calibration standards and quality control samples in a blank matrix that is representative of the study samples. This helps to normalize for consistent matrix effects.

-

Dilution of Samples: If the concentration of interfering matrix components is very high, diluting the sample can reduce the severity of ion suppression. However, ensure the final concentration of Isoferulic Acid-d3 remains above the lower limit of quantification (LLOQ).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of Isoferulic Acid-d3?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, Isoferulic Acid-d3, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. In drug development, where accurate quantification is critical, unaddressed ion suppression can lead to erroneous pharmacokinetic and toxicokinetic data.

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A common and effective method is the post-column infusion experiment .[9] In this technique, a constant flow of an Isoferulic Acid-d3 solution is introduced into the LC eluent stream after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the constant baseline signal of Isoferulic Acid-d3 indicates the retention time at which matrix components are eluting and causing ion suppression.

Q3: How does using a deuterated internal standard like Isoferulic Acid-d3 help with ion suppression?

A3: A deuterated internal standard is chemically almost identical to the non-deuterated analyte.[1] Therefore, it is assumed to behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of Isoferulic Acid-d3 to every sample, it experiences the same degree of ion suppression as the native isoferulic acid. The quantification is then based on the ratio of the analyte signal to the internal standard signal, which should remain constant even if the absolute signal intensities fluctuate due to matrix effects. This provides more accurate and precise results.[1]

Q4: Can the deuterated internal standard itself be affected by ion suppression?

A4: Yes, the deuterated internal standard is also susceptible to ion suppression.[6] The key is that it should be affected to the same extent as the native analyte. If the analyte and the internal standard do not perfectly co-elute, they may be subject to different degrees of ion suppression, leading to inaccurate results.[7][8]

Q5: What are the primary sources of ion suppression in biological samples like plasma?

A5: The primary sources of ion suppression in plasma are endogenous components that are present at high concentrations. These include:

-

Phospholipids: These are major components of cell membranes and are abundant in plasma. They are known to cause significant ion suppression, particularly in ESI.[3]

-

Salts: High concentrations of salts from the biological matrix or buffers used in sample preparation can interfere with the ESI process.

-

Other endogenous molecules: Various other small molecules and metabolites present in plasma can co-elute with the analyte and cause ion suppression.

Q6: Are there alternatives to ESI that are less prone to ion suppression?

A6: Yes, Atmospheric Pressure Chemical Ionization (APCI) is another common ionization technique that is generally less susceptible to ion suppression from matrix components compared to ESI.[5] If ion suppression with ESI remains a significant and unresolved issue for your Isoferulic Acid-d3 analysis, exploring APCI is a recommended strategy.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected when developing and validating an LC-MS method for phenolic acids like isoferulic acid in biological matrices. The actual values will be specific to the developed method and matrix.

| Parameter | Typical Value/Range | Notes |

| Recovery | 85 - 115% | Recovery should be consistent across different concentrations. |

| Matrix Effect | 85 - 115% | Calculated by comparing the response of a post-extraction spiked sample to a neat solution. Values <100% indicate ion suppression, while values >100% indicate ion enhancement.[4][10] |

| Internal Standard Normalized Matrix Factor | 0.85 - 1.15 | This is a measure of the matrix effect when corrected by the internal standard. A value close to 1 indicates effective compensation by the internal standard.[11] |

| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve should be close to 1. |

| Lower Limit of Quantification (LLOQ) | Analyte- and matrix-dependent | The LLOQ should be sufficiently low to measure the expected concentrations in study samples. |

Experimental Protocols

Protocol 1: Assessment of Ion Suppression by Post-Column Infusion

Objective: To identify the regions of ion suppression in the chromatographic run.

Materials:

-

LC-MS/MS system with a T-connector for post-column infusion.

-

Syringe pump.

-

Standard solution of Isoferulic Acid-d3 (e.g., 100 ng/mL in mobile phase).

-

Prepared blank matrix samples (e.g., plasma extract without the analyte).

Procedure:

-

Set up the LC-MS/MS system with the analytical column.

-

Install a T-connector between the outlet of the analytical column and the inlet of the mass spectrometer's ion source.

-

Use a syringe pump to deliver a constant flow of the Isoferulic Acid-d3 standard solution (e.g., at 10 µL/min) to the T-connector.

-

Equilibrate the LC system with the initial mobile phase conditions.

-

Once a stable baseline signal for the m/z of Isoferulic Acid-d3 is observed, inject a blank matrix extract.

-

Monitor the signal of the infused Isoferulic Acid-d3 throughout the chromatographic run.

Data Interpretation:

-

A stable baseline indicates no significant ion suppression.

-

A dip in the baseline indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.

-

An increase in the baseline indicates a region of ion enhancement.

Protocol 2: Sample Preparation of Plasma using Protein Precipitation

Objective: To extract Isoferulic Acid-d3 from plasma samples while removing the bulk of proteins.

Materials:

-

Plasma samples.

-

Isoferulic Acid-d3 internal standard spiking solution.

-

Ice-cold acetonitrile (or other suitable organic solvent).

-

Vortex mixer.

-

Centrifuge.

Procedure:

-

To 100 µL of plasma sample, add a known amount of Isoferulic Acid-d3 internal standard solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

Caption: Troubleshooting workflow for addressing ion suppression.

Caption: Experimental setup for post-column infusion analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. zefsci.com [zefsci.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. myadlm.org [myadlm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity issues and purification methods for 3-Hydroxy-4-methoxycinnamic Acid-d3

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the purity and purification of 3-Hydroxy-4-methoxycinnamic Acid-d3.

Purity Issues and Troubleshooting

Researchers working with 3-Hydroxy-4-methoxycinnamic Acid-d3 may encounter several purity-related challenges, ranging from chemical impurities to issues with isotopic labeling. This section provides a detailed guide to identifying and resolving these common problems.

Frequently Asked Questions (FAQs) - Purity Issues

Q1: What are the common chemical impurities found in synthetic 3-Hydroxy-4-methoxycinnamic Acid-d3?

A1: Common chemical impurities can arise from starting materials, by-products, or degradation. These may include:

-

Starting materials: Residual precursors from the synthesis, such as the corresponding deuterated benzaldehyde and malonic acid derivatives.[1]

-

Reaction by-products: Incomplete reaction or side reactions can lead to the formation of related compounds.

-

Geometric isomers: The presence of the cis-isomer alongside the desired trans-isomer.

Q2: What are the specific purity issues related to the deuterium labeling in 3-Hydroxy-4-methoxycinnamic Acid-d3?

A2: The "-d3" designation indicates that the methoxy group is deuterated. Specific issues related to this labeling include:

-

Incomplete Deuteration: The synthesis may result in a mixture of molecules with varying degrees of deuteration (d0, d1, d2, and d3).

-

Isotopic Exchange (H/D Exchange): The deuterium atoms on the methoxy group are generally stable. However, under certain conditions, such as exposure to protic solvents (e.g., water, methanol) at non-neutral pH or elevated temperatures, back-exchange with hydrogen can occur, reducing the isotopic purity.[2] The phenolic hydroxyl proton is highly labile and will readily exchange with deuterium from solvents like D₂O.[1]

Q3: How can I assess the chemical and isotopic purity of my 3-Hydroxy-4-methoxycinnamic Acid-d3 sample?

A3: A combination of analytical techniques is recommended:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for determining chemical purity by separating the main compound from non-deuterated and other chemical impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is crucial for determining the isotopic distribution and confirming the degree of deuterium incorporation.[5][6]

Troubleshooting Guide: Common Purity Problems

| Observed Problem | Potential Cause | Recommended Solution |

| Low chemical purity detected by HPLC. | Incomplete reaction or presence of side-products. | Purify the compound using column chromatography or recrystallization. |

| Degradation of the sample. | Store the compound in a cool, dark, and dry place. Re-purify if necessary. | |

| Mass spectrum shows a mixture of d0, d1, d2, and d3 species. | Incomplete deuteration during synthesis. | If high isotopic purity is required, purification by preparative HPLC may be necessary to isolate the desired d3 species. |

| Decrease in isotopic purity over time. | Isotopic exchange with protic solvents or atmospheric moisture. | Store the compound under an inert atmosphere and use aprotic solvents for storage. Prepare solutions fresh before use. |

| Broad peaks in the NMR spectrum. | Presence of paramagnetic impurities. | Purify the sample to remove metal contaminants.[1] |

| Intermediate rate of chemical or isotopic exchange. | Acquire the NMR spectrum at a different temperature to alter the exchange rate.[1] |

Purification Methods

For researchers who need to enhance the purity of their 3-Hydroxy-4-methoxycinnamic Acid-d3, the following purification methods are recommended.

Recrystallization

Recrystallization is a common and effective technique for purifying solid organic compounds. For cinnamic acid derivatives, a mixed-solvent system is often employed.

-

Solvent Selection: A common solvent system for cinnamic acid derivatives is methanol and water, where the compound is soluble in methanol and insoluble in water.[2]

-

Dissolution: In an Erlenmeyer flask, dissolve the impure 3-Hydroxy-4-methoxycinnamic Acid-d3 in a minimal amount of hot methanol.

-

Induce Precipitation: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

-

Re-dissolution: Add a few more drops of hot methanol until the solution becomes clear again.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

| Problem | Possible Cause | Solution |

| No crystals form upon cooling. | Too much solvent was used. | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |

| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[2] | |

| Oily precipitate forms instead of crystals. | The compound is "oiling out." | Reheat the solution to dissolve the oil, add more of the "soluble" solvent (methanol), and cool again.[2] |

| Crystals form too quickly, potentially trapping impurities. | The solution cooled too rapidly. | Reheat the solution to redissolve the crystals and allow it to cool more slowly at room temperature before placing it in an ice bath.[2] |

Column Chromatography

Column chromatography is a versatile technique for separating and purifying individual components from a mixture.

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude 3-Hydroxy-4-methoxycinnamic Acid-d3 in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds from the column.

-

Fraction Collection: Collect the eluent in separate fractions.

-

Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired compound.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Hydroxy-4-methoxycinnamic Acid-d3.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice.

-

HPLC System: Use a preparative HPLC system with a C18 column.

-

Mobile Phase: A common mobile phase consists of a mixture of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[7]

-

Sample Preparation: Dissolve the crude sample in a suitable solvent, ideally the initial mobile phase, and filter it through a 0.45 µm filter.[7]

-

Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the peak of the desired compound.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Isolation: Pool the pure fractions, remove the organic solvent using a rotary evaporator, and then lyophilize or perform a liquid-liquid extraction to isolate the final product.[7]

Quantitative Data Summary

The following table provides representative data on the expected purity improvement for 3-Hydroxy-4-methoxycinnamic Acid-d3 using different purification methods. The actual results may vary depending on the initial purity of the sample.

| Purification Method | Starting Purity (Chemical) | Final Purity (Chemical) | Starting Purity (Isotopic, %d3) | Final Purity (Isotopic, %d3) | Typical Recovery |

| Recrystallization | 90% | >98% | 95% | >98% | 70-85% |

| Column Chromatography | 85% | >99% | 95% | >99% | 60-80% |

| Preparative HPLC | >95% | >99.5% | >98% | >99.5% | 40-70% |

Visualizations

Experimental Workflow for Purification

Caption: General experimental workflow for the purification of 3-Hydroxy-4-methoxycinnamic Acid-d3.

Troubleshooting Logic for Purity Issues

Caption: Decision-making workflow for troubleshooting purity issues.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Stability of Isoferulic Acid-d3 in different solvents and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Isoferulic Acid-d3. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Isoferulic Acid-d3?

Proper storage is critical for maintaining the chemical and isotopic integrity of Isoferulic Acid-d3. For long-term storage, it is recommended to store the compound as a solid at -20°C.[1] Stock solutions should be prepared fresh. If storage of solutions is necessary, they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[2] To prevent photodegradation, always store Isoferulic Acid-d3 in amber vials or protect it from light.[3]

Q2: In which solvents is Isoferulic Acid-d3 soluble?

Q3: What are the primary stability concerns for Isoferulic Acid-d3?

The main stability concerns for Isoferulic Acid-d3 are chemical degradation and hydrogen-deuterium (H/D) exchange. Chemical degradation can be accelerated by exposure to light, high temperatures, and reactive solvents. H/D exchange, the replacement of a deuterium atom with a hydrogen atom, can be catalyzed by the presence of protic solvents (e.g., water, methanol) and acidic or basic conditions.[4] This can compromise the isotopic purity of the standard and affect the accuracy of quantitative analyses.[3]

Q4: How can I minimize the risk of hydrogen-deuterium (H/D) exchange?

To minimize H/D exchange, it is advisable to use aprotic solvents like acetonitrile or DMSO for long-term storage of solutions whenever possible.[4] Avoid strongly acidic or basic conditions and maintain a neutral pH.[3][4] Prepare working solutions fresh and minimize the time they are exposed to protic solvents, such as in a mobile phase, before analysis.[4]

Troubleshooting Guides

Issue: Inconsistent or Inaccurate Quantitative Results

| Possible Cause | Troubleshooting Steps |

| Hydrogen-Deuterium (H/D) Exchange | 1. Assess the isotopic purity of the standard using mass spectrometry.[3] 2. Switch to an aprotic solvent for stock solutions if possible.[4] 3. Ensure the pH of your solutions is neutral.[3] 4. Prepare working solutions fresh before each experiment. |

| Chemical Degradation | 1. Verify the expiration date and storage conditions of the standard. 2. Prepare a fresh stock solution from solid material. 3. Protect solutions from light and store at the recommended temperature.[3] |

| Incomplete Dissolution | 1. Ensure the standard is fully dissolved before use. Sonication may be necessary.[3] |

| Precipitation from Solution | 1. Visually inspect solutions for any precipitates, especially after removal from cold storage. 2. If precipitation is observed, gently warm and sonicate the solution to redissolve the compound. |

Issue: Poor Chromatographic Peak Shape

| Possible Cause | Troubleshooting Steps |

| Standard Degradation | 1. Check the storage conditions and age of the standard. 2. Prepare a fresh dilution from a new stock solution. |

| Solvent Incompatibility | 1. Ensure the solvent used for the standard is compatible with the mobile phase and chromatographic column. |

| Contamination | 1. Use fresh, high-purity solvents for all dilutions and mobile phases. |

Quantitative Data

While specific stability data for Isoferulic Acid-d3 is not available in the literature, the following table summarizes the solubility of the non-deuterated isoferulic acid in various solvents, which is a critical first step in conducting stability studies.

Table 1: Solubility of Isoferulic Acid

| Solvent | Solubility |

| Dimethylformamide (DMF) | ~20 mg/mL[1] |

| Dimethyl sulfoxide (DMSO) | ~15 mg/mL[1] |

| Ethanol | ~10 mg/mL[1] |

| DMF:PBS (pH 7.2) (1:6) | ~0.14 mg/mL[1] |

Researchers are encouraged to perform their own stability studies. A template for presenting such data is provided below.

Table 2: Template for Isoferulic Acid-d3 Stability Data

| Solvent | Storage Condition | Time Point | % Remaining | Observations |

| e.g., Acetonitrile | e.g., -20°C, in the dark | 0 | 100 | - |

| 1 month | ||||

| 3 months | ||||

| e.g., Methanol | e.g., 4°C, in the dark | 0 | 100 | - |

| 1 week | ||||

| 2 weeks |

Experimental Protocols

Protocol: Assessing the Stability of Isoferulic Acid-d3 in Solution

This protocol outlines a general procedure to determine the stability of Isoferulic Acid-d3 in a specific solvent under defined storage conditions.

1. Materials:

- Isoferulic Acid-d3

- High-purity solvent of choice (e.g., acetonitrile, DMSO, methanol)

- Amber glass vials with screw caps

- Analytical balance

- Volumetric flasks and pipettes

- HPLC or LC-MS/MS system

2. Procedure:

- Stock Solution Preparation: Accurately weigh a known amount of Isoferulic Acid-d3 and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

- Sample Preparation: Aliquot the stock solution into multiple amber glass vials. Prepare a sufficient number of vials for each time point and storage condition to be tested.

- Storage: Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature) and protect from light.

- Time Points: Designate specific time points for analysis (e.g., 0, 24 hours, 7 days, 1 month, 3 months).

- Analysis: At each time point, retrieve a vial from each storage condition. Allow the solution to equilibrate to room temperature. Analyze the sample using a validated, stability-indicating HPLC or LC-MS/MS method to determine the concentration of Isoferulic Acid-d3.

- Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to calculate the percentage of Isoferulic Acid-d3 remaining. A significant decrease in concentration indicates degradation. Also, monitor for the appearance of any new peaks that could be degradation products.

Visualizations

Caption: Troubleshooting workflow for inconsistent results with Isoferulic Acid-d3.

Caption: Key factors affecting the stability of Isoferulic Acid-d3 in solution.

Caption: A generic signaling pathway potentially involving a bioactive compound.

References

Preventing deuterium exchange in 3-Hydroxy-4-methoxycinnamic Acid-d3

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols to prevent unwanted deuterium-hydrogen (D-H) exchange in 3-Hydroxy-4-methoxycinnamic Acid-d3.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for my compound?

Deuterium exchange, or back-exchange, is a chemical reaction where a deuterium atom in your molecule is replaced by a hydrogen atom from the surrounding environment.[1][2] For 3-Hydroxy-4-methoxycinnamic Acid-d3, this can lead to the loss of the isotopic label, which compromises any experiment relying on a stable isotopic mass, such as quantitative mass spectrometry or metabolic tracing studies.

Q2: Which positions on 3-Hydroxy-4-methoxycinnamic Acid-d3 are most susceptible to exchange?

The molecule has two types of protons with vastly different labilities:

-

Highly Labile Protons: The protons on the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups are highly acidic and will exchange almost instantaneously with any available protic source (like water or methanol).[1][3]

-

Stable Deuterons: The "-d3" designation most commonly refers to the methoxy group (-OCD₃). The carbon-deuterium (C-D) bonds are covalent and stable under typical analytical conditions; they are not susceptible to exchange.

The primary concern is the unintended exchange of the labile -OH and -COOH protons with hydrogen from residual water or protic solvents.

Q3: What are the primary factors that cause deuterium exchange?

Three main factors control the rate of deuterium exchange:

-

Moisture: The presence of water (H₂O) is the most critical factor driving unwanted exchange.[1] Many deuterated solvents are hygroscopic, meaning they readily absorb moisture from the atmosphere and glassware.[1][4]

-

pH: The exchange rate is highly dependent on pH. The rate is slowest at a pH of approximately 2.5-3.0.[1][3] Both acidic and, more significantly, basic conditions act as catalysts for the exchange reaction.[1][5]

-

Temperature: Higher temperatures increase the rate of exchange.[6][7] Conversely, performing experiments at low temperatures (~0 °C) can dramatically slow the reaction.[1][8]

Q4: How do I choose the correct solvent to prevent deuterium exchange?

The choice of solvent is critical. Solvents are categorized as either protic or aprotic:

-

Aprotic Solvents: These are the preferred choice as they lack exchangeable protons.[1][2] Always use high-purity, anhydrous (dry) grades. Examples include Chloroform-d (CDCl₃), DMSO-d6, and Acetonitrile-d3.

-

Protic Solvents: These solvents, such as Deuterium Oxide (D₂O) and Methanol-d4, contain exchangeable deuterons and will readily facilitate exchange, making them unsuitable for preserving labels on labile sites.[1][2]

Q5: What is the best way to store my deuterated compound?

Store 3-Hydroxy-4-methoxycinnamic Acid-d3 in a tightly sealed amber vial in a cool, dry place, such as a desiccator or refrigerator, to protect it from moisture and light.[9] For solutions, use an anhydrous aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen).[2][10]

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Loss of deuterium label in Mass Spectrometry (lower mass observed) | 1. Back-exchange with protic mobile phase (H₂O, Methanol) during LC separation.[11][12] 2. Presence of water in the sample solvent.[1] 3. Sample analysis was delayed after preparation. | 1. For LC-MS: Lower the mobile phase pH to ~2.5 and perform the chromatographic separation at low temperature (0-1 °C).[1] Consider using polar aprotic mobile phase modifiers like DMF.[11] 2. Re-prepare the sample following the strict anhydrous protocols below. Use fresh, high-purity solvents from single-use ampules.[1] 3. Analyze the sample as quickly as possible after preparation.[2] |

| Disappearance or broadening of -OH/-COOH peaks in ¹H NMR | 1. Rapid D-H exchange with residual water or other protic contaminants in the NMR solvent.[2] 2. Use of a protic deuterated solvent (e.g., Methanol-d4). | 1. This is often expected for labile protons and confirms their presence. To observe them, you must use an extremely dry, aprotic solvent (e.g., DMSO-d6) and follow rigorous drying procedures for the sample and NMR tube.[1][2] 2. Re-prepare the sample using a high-purity, anhydrous aprotic solvent.[1] |

| Inconsistent quantitative results between samples | 1. Variable amounts of moisture contamination between samples leading to different levels of back-exchange.[13] 2. Degradation of the compound due to improper storage or handling. | 1. Standardize the sample preparation workflow using an inert atmosphere glove box or glove bag to ensure a consistently dry environment.[1][10] 2. Verify compound integrity. Store stock materials and solutions under recommended cool, dry, and inert conditions.[9] |

Data Presentation

Table 1: Solvent Selection Guide for Deuterated Compound Analysis

| Solvent | Formula | Type | Exchangeable Protons | Suitability for Preventing Exchange |

| Acetonitrile-d3 | CD₃CN | Aprotic | No | Excellent |

| Chloroform-d | CDCl₃ | Aprotic | No | Excellent |

| Dimethyl Sulfoxide-d6 | (CD₃)₂SO | Aprotic | No | Excellent (but very hygroscopic) |

| Benzene-d6 | C₆D₆ | Aprotic | No | Excellent |

| Deuterium Oxide | D₂O | Protic | Yes | Unsuitable (will cause rapid exchange) |

| Methanol-d4 | CD₃OD | Protic | Yes | Unsuitable (will cause rapid exchange) |

Table 2: Summary of Factors Influencing Deuterium Exchange Rate

| Factor | Effect on Exchange Rate | Mitigation Strategy |

| Moisture (H₂O) | Dramatically increases rate | Use high-purity anhydrous solvents, dry all glassware, and handle under an inert atmosphere (N₂ or Ar).[1][4] |

| pH | Rate is minimal at pH ~2.5; increases in acidic (<2) and especially basic (>7) conditions.[1] | For LC-MS, adjust mobile phase pH to the 2.3-2.6 range.[1] Avoid basic conditions entirely. |

| Temperature | Rate increases with temperature. | Prepare samples on ice and use chilled chromatography systems (~0 °C) where possible.[1][8] |

| Time | Longer exposure to protic sources increases the extent of exchange.[11] | Minimize the time between sample preparation and analysis. |

Experimental Protocols

Protocol 1: Preparing a Sample for NMR Analysis

This protocol aims to create a nearly moisture-free environment to minimize the exchange of labile protons.

-

Glassware Preparation: Place the NMR tube, pipettes, and any vials in an oven at 150 °C for at least 12-24 hours.[4]

-

Cooling: Transfer the hot glassware into a desiccator and allow it to cool to room temperature under vacuum.[1]

-

Inert Atmosphere Transfer: Move the cooled glassware, your sealed compound vial, and a new single-use ampule of high-purity deuterated aprotic solvent (e.g., DMSO-d6) into a glove box or glove bag with a dry nitrogen or argon atmosphere.[1][10]

-

Sample Preparation:

-

Weigh the desired amount of 3-Hydroxy-4-methoxycinnamic Acid-d3 directly into the dried NMR tube.

-

Using a dry syringe, withdraw the required volume of the deuterated solvent and add it to the NMR tube.[1]

-

-

Sealing and Analysis: Securely cap the NMR tube inside the inert atmosphere. Seal with parafilm for extra protection.[2] Acquire the NMR spectrum as soon as possible.[2]

Protocol 2: Preparing a Sample for LC-MS Analysis to Minimize Back-Exchange

This protocol is designed for experiments where the deuterated compound is analyzed in a system containing water.

-

Sample Dissolution: Dissolve the sample in a suitable anhydrous aprotic solvent like Acetonitrile-d3. Minimize the use of any protic solvents.

-

Quenching (If applicable for HDX studies): If your experiment involves a labeling step, the exchange reaction must be quenched. This is achieved by rapidly lowering the pH to the optimal range of 2.3 - 2.6 and the temperature to ~0 °C (ice bath).[1]

-

LC System Preparation:

-

Chill the entire LC system, including the autosampler, column, and solvent lines, to 0-1 °C.[1]

-

Prepare a mobile phase with the pH adjusted to ~2.5 using an appropriate acid (e.g., formic acid).

-

-

Analysis:

-

Keep the sample vials in a chilled autosampler (0-4 °C) until injection.

-

Perform the chromatographic separation as quickly as possible to minimize the sample's contact time with the protic mobile phase.[11] Even a shortened gradient that reduces analysis time by a factor of three can be beneficial.[13]

-

Visualizations

Caption: Decision workflow for sample preparation.

Caption: Mechanism of labile proton exchange.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. labinsights.nl [labinsights.nl]

- 11. Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

Overcoming challenges in the synthesis of Isoferulic Acid-d3

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Isoferulic Acid-d3 (3-Hydroxy-4-methoxy-d3-cinnamic Acid).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and analysis of Isoferulic Acid-d3.

Question: My final product shows low deuterium incorporation. What are the potential causes and solutions?

Answer: Low deuterium enrichment is a common challenge in the synthesis of deuterated compounds.[1] The issue can typically be traced back to the reagents, reaction conditions, or workup procedures.

Potential Causes & Solutions:

-

Insufficient or Inactive Deuterating Reagent: The deuterating agent may be depleted, contaminated with protic solvents (e.g., H₂O), or used in an insufficient molar excess.[1]

-

Solution: Use a fresh, unopened container of the deuterating reagent (e.g., CD₃I, D₂O). Ensure all glassware is rigorously dried. Increase the molar excess of the deuterating agent to drive the reaction equilibrium towards the deuterated product.[1]

-

-

Suboptimal Reaction Conditions: The temperature may be too low for the reaction to proceed efficiently, or the reaction time may be too short.

-

Solution: Gradually increase the reaction temperature while monitoring for potential side product formation. Extend the reaction time and track the progress using techniques like TLC or a preliminary NMR of an aliquot.

-

-

Back-Exchange During Workup: Labile deuterium atoms, particularly on hydroxyl (-OD) or carboxyl (-COOD) groups, can easily exchange with protons from protic solvents (H₂O, methanol) during extraction or purification.[1]

-

Solution: If the deuterium label is on the methoxy group (-OCD₃), this is less of a concern as the C-D bond is stable. However, if deuteration of the hydroxyl or carboxylic acid is intended, use deuterated solvents for workup and chromatography where feasible.[1] Alternatively, protect these functional groups before deuteration and deprotect them as a final step.

-

Question: I'm observing significant isotopic scrambling (H/D scrambling) in my product. How can I improve selectivity?

Answer: Isotopic scrambling leads to a mixture of isotopologues and isotopomers, reducing the purity of the target d3-compound.[1][2] This is often caused by overly harsh reaction conditions or a highly active catalyst.

Potential Causes & Solutions:

-

Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote unwanted H/D exchange at various positions on the molecule.[1]

-

Solution: Attempt the reaction at a lower temperature for a longer duration. This can provide the necessary energy for the desired transformation while minimizing non-specific deuteration.[1]

-

-

Overly Active Catalyst: Some catalysts can be too reactive, leading to deuteration at unintended sites.[1]

-

Solution: Consider using a less active catalyst or adding a catalyst poison to temper its activity and improve selectivity.

-

-

Unstable Intermediates: The reaction mechanism might involve intermediates that are prone to rearrangement or exchange with the solvent or other molecules.[1]

-

Solution: Modify the reaction conditions by changing the base, solvent, or temperature to stabilize the desired reaction pathway.[1]

-

Question: My reaction mixture turned dark brown/black, and I have a lot of insoluble material. What happened?

Answer: This is a classic sign of the oxidation of phenolic compounds.[3] Phenols are electron-rich and highly susceptible to oxidation, which can be triggered by atmospheric oxygen, metal contaminants, or certain reagents, leading to the formation of colored quinones and subsequent polymerization.[3]

Potential Causes & Solutions:

-

Exposure to Atmospheric Oxygen: Phenols, especially under basic conditions, can be readily oxidized by air.

-

Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] Use solvents that have been degassed prior to use.

-

-

Reagent Impurity: Solvents like THF or diethyl ether can contain peroxides, which can initiate oxidation.[3]

-